molecular formula C11H13IN2O2S B13142452 Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate

Cat. No.: B13142452
M. Wt: 364.20 g/mol
InChI Key: YLZZXYSWEONIGC-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate is a heterocyclic compound featuring a thieno[3,2-c]pyrazole core substituted with an iodine atom at position 3, a methyl group at position 6, and a tert-butyl carboxylate group at position 1. The iodine atom introduces heavy halogen characteristics, enabling cross-coupling reactions, while the tert-butyl group enhances steric protection and solubility in organic solvents.

Properties

Molecular Formula

C11H13IN2O2S

Molecular Weight

364.20 g/mol

IUPAC Name

tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate

InChI

InChI=1S/C11H13IN2O2S/c1-6-5-17-8-7(6)14(13-9(8)12)10(15)16-11(2,3)4/h5H,1-4H3

InChI Key

YLZZXYSWEONIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N(N=C2I)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the thieno[3,2-c]pyrazole core with appropriate substitution.
  • Introduction of the tert-butyl carboxylate protecting group at the pyrazole nitrogen.
  • Selective iodination at the 3-position of the thieno ring.

This sequence allows for regioselective functionalization and protection, facilitating subsequent synthetic transformations.

Stepwise Preparation Details

Step 1: Formation of the Thieno[3,2-c]pyrazole Core

  • The core is generally synthesized via condensation reactions between appropriate 3-aminothiophenes and pyrazole precursors.
  • Methyl substitution at the 6-position can be introduced through methylated starting materials or via directed methylation post-core formation.

Step 2: Introduction of the tert-Butyl Carboxylate Protecting Group

  • The pyrazole nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Typical conditions involve stirring the pyrazole substrate with Boc2O and triethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature for 2–3 hours.
  • This step yields tert-butyl pyrazole-1-carboxylate derivatives in high yields (90–98%) with straightforward workup involving aqueous washes and silica gel chromatography for purification.

Step 3: Iodination at the 3-Position

  • Iodination is commonly achieved using iodine sources such as molecular iodine or N-iodosuccinimide (NIS) under mild conditions.
  • The reaction is typically performed in solvents like dichloromethane or THF at temperatures ranging from 0 °C to room temperature.
  • The regioselectivity for the 3-position iodination is influenced by the electronic properties of the thieno[3,2-c]pyrazole core and steric factors.
  • Yields for iodination steps generally range from 75% to near quantitative, depending on reaction scale and conditions.

Representative Experimental Procedure

Step Reagents & Conditions Yield (%) Notes
Boc Protection Pyrazole derivative, di-tert-butyl dicarbonate, triethylamine, THF, 20–25 °C, 2–3 h 90–98 Reaction monitored by TLC; product purified by silica gel chromatography
Iodination Boc-protected pyrazole, N-iodosuccinimide or I2, DCM or THF, 0–25 °C, 1–4 h 75–95 Reaction quenched with aqueous sodium thiosulfate; purified by column chromatography

Detailed Reaction Conditions and Yields from Literature

Reaction Stage Solvent Temperature Time Yield Reference Notes
Boc Protection of 4-Iodopyrazole THF 20 °C 2 h 100% (small scale) Reaction with triethylamine and di-tert-butyl dicarbonate; isolated by chromatography
Boc Protection (Large Scale) THF 20–35 °C 1–2 h 90% Industrial scale synthesis with controlled addition of Boc2O; product isolated by filtration
Iodination of Boc-Protected Pyrazole DCM 0–25 °C 1–4 h 75–95% Use of NIS or I2; aqueous workup and silica gel purification

Analytical and Purification Techniques

  • Purification : Column chromatography on silica gel with ethyl acetate/cyclohexane mixtures is standard for isolating pure this compound.
  • Characterization : ^1H NMR spectroscopy is used to confirm the tert-butyl group (singlet near δ 1.5–1.7 ppm) and aromatic protons. Mass spectrometry confirms molecular weight, and elemental analysis verifies purity.
  • Crystallography : While direct crystallographic data for this exact compound is limited, related iodinated heterocycles have been structurally characterized, confirming bond lengths and substitution patterns consistent with the proposed structure.

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Temperature Time Yield (%) Purification Method
Boc Protection Di-tert-butyl dicarbonate, triethylamine THF or DCM 20–25 °C 2–3 h 90–98 Silica gel chromatography
Iodination N-iodosuccinimide or I2 DCM or THF 0–25 °C 1–4 h 75–95 Column chromatography

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The thieno[3,2-c]pyrazole core can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the thieno[3,2-c]pyrazole core.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used to study the interactions of thieno[3,2-c]pyrazole derivatives with biological systems, including their binding affinities and mechanisms of action.

    Material Science: The compound may be explored for its electronic properties and potential use in organic electronics or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations in Pyrazole-Based Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Properties/Applications
Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate Thieno[3,2-c]pyrazole Iodo (3), Methyl (6), tert-butyl carboxylate (1) C₁₂H₁₃IN₂O₂S Cross-coupling precursor; potential kinase inhibitor
3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one Indeno[3,2-c]pyrazol-one tert-Butyl (3), Phenyl (2) C₂₀H₁₈N₂O Low hazard profile; unclassified toxicity (limited data)
(S)-tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Pyrrolo[3,4-c]pyrazole Amino (3), Isopropyl (6), tert-butyl carboxylate (1) C₁₄H₂₃N₃O₂ Nucleophilic amino group for bioconjugation
tert-Butyl (3aR,3bS,6aR,6bS)-5-methyl-4,6-dioxooctahydrocyclobuta[1,2-c:3,4-c']dipyrrole-2(1H)-carboxylate Cyclobuta-dipyrrole Methyl (5), tert-butyl carboxylate (2) C₁₅H₂₂N₂O₄ Photochemical reactivity; fused ring stability

Key Comparative Insights

  • Reactivity: The iodine substituent in the target compound distinguishes it from amino- or alkyl-substituted analogs (e.g., BP 2699 ), enabling Suzuki-Miyaura or Ullmann couplings. In contrast, amino groups (as in BP 2699) facilitate nucleophilic reactions.
  • Steric and Electronic Effects : The tert-butyl carboxylate group in all listed compounds enhances solubility and steric protection. However, the methyl group at position 6 in the target compound offers less steric hindrance compared to the isopropyl group in BP 2697.
  • Applications: The thieno-pyrazole core in the target compound is structurally distinct from indeno-pyrazol-ones (pharmacologically relevant) or cyclobuta-dipyrroles (photochemical applications), suggesting niche roles in kinase inhibition or materials science.

Research Findings and Data Gaps

  • Synthetic Utility: The iodine atom in the target compound is a strategic site for functionalization, contrasting with non-halogenated analogs like BP 2700 (ethyl-substituted piperazine) , which lack such reactivity.
  • Hydrogen Bonding : The pyrazole nitrogen atoms in the target compound could engage in hydrogen bonding, akin to patterns observed in Etter’s graph-set analysis , but experimental verification is required.

Biological Activity

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological potential.

  • Molecular Formula : C10H14IN3O2
  • Molecular Weight : 335.14 g/mol
  • CAS Number : 657428-55-2

Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have been extensively studied for their anti-inflammatory properties. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have shown that certain pyrazole derivatives can reduce edema in animal models comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial and Antifungal Properties

The antimicrobial potential of pyrazole derivatives is noteworthy. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans and Aspergillus niger .

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For example, certain compounds have shown cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in tumor cells and inhibition of cell proliferation .

Neuroprotective Effects

Emerging research suggests that some pyrazole derivatives may offer neuroprotective benefits. They are being investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Compounds exhibiting MAO-B inhibition can potentially alleviate symptoms associated with Parkinson's disease .

Case Study 1: Anti-inflammatory Efficacy

In a study examining the anti-inflammatory effects of various pyrazole derivatives, researchers found that this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating its significant anti-inflammatory potential compared to standard treatments .

Case Study 2: Antimicrobial Activity

A comparative analysis of antimicrobial efficacy revealed that compounds structurally related to this compound showed promising results against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Summary Table of Biological Activities

Activity Effectiveness Reference
Anti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
AntimicrobialEffective against E. coli, MIC < standard
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveMAO-B inhibition observed

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